molecular formula C17H21ClN2O4 B13157165 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride

2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride

Cat. No.: B13157165
M. Wt: 352.8 g/mol
InChI Key: ADRNOKPBQAVIIS-UHFFFAOYSA-N
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Description

2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]pyrrole core, which is a fused bicyclic system, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[c]pyrrole core, followed by the introduction of the benzyl and methyl groups through various substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of catalysts and green chemistry principles can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride apart is its unique cyclopenta[c]pyrrole core, which is less common in organic compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21ClN2O4

Molecular Weight

352.8 g/mol

IUPAC Name

2-O-benzyl 5-O-methyl 5-amino-1,3,4,6-tetrahydrocyclopenta[c]pyrrole-2,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C17H20N2O4.ClH/c1-22-15(20)17(18)7-13-9-19(10-14(13)8-17)16(21)23-11-12-5-3-2-4-6-12;/h2-6H,7-11,18H2,1H3;1H

InChI Key

ADRNOKPBQAVIIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2=C(C1)CN(C2)C(=O)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

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